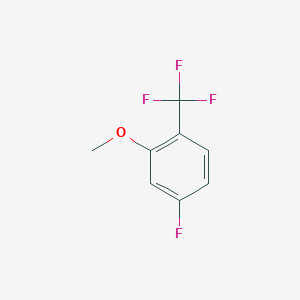

2-Methoxy-4-fluorobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2-methoxy-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCAGYSUZGNWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240283 | |

| Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-20-9 | |

| Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-fluoro-2-methoxy-1-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations

Reaction Mechanism Elucidation for 2-Methoxy-4-fluorobenzotrifluoride Transformations

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior in chemical transformations. The electronic nature of its substituents—a methoxy (B1213986) group, a fluorine atom, and a trifluoromethyl group—dictates the pathways through which it reacts.

Electrophilic Activation Mechanisms

In the context of electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring of this compound have competing effects. The methoxy group (-OCH₃) is a potent activating group. vaia.comresearchgate.net Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect), significantly increasing the nucleophilicity of the ring and stabilizing the arenium ion intermediate formed during the reaction. vaia.comlibretexts.org This activating influence is somewhat counteracted by its inductive electron-withdrawing effect (-I effect) due to the oxygen's electronegativity, but the resonance effect is dominant. researchgate.net

Conversely, the trifluoromethyl group (-CF₃) is a powerful deactivating group. youtube.com The high electronegativity of the fluorine atoms causes a strong inductive withdrawal of electron density from the ring, making it less susceptible to electrophilic attack. youtube.com The fluorine atom at the 4-position is also a deactivating group due to its high electronegativity and strong inductive effect (-I). However, like the methoxy group, it possesses lone pairs that can be donated via resonance (+M effect), which can partially offset the deactivation and direct incoming electrophiles to the ortho and para positions. beilstein-journals.org

Kinetic Studies of Reactions Involving this compound

Regioselectivity Studies in Reactions of Substituted Benzotrifluorides

The position of electrophilic attack on the this compound ring is governed by the directing effects of the existing substituents and steric considerations.

Directing Group Effects (e.g., Methoxy vs. Trifluoromethyl vs. Fluoro)

The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing power of the three substituents.

Methoxy Group (-OCH₃): As a strong activating group, the methoxy group is a powerful ortho, para-director. vaia.com It directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the para position is occupied by the trifluoromethyl group.

Fluoro Group (-F): The fluorine atom is a deactivating group but is also an ortho, para-director. beilstein-journals.org The positions ortho to the fluorine are at C3 and C5, and the para position is occupied by the methoxy group.

Trifluoromethyl Group (-CF₃): This strongly deactivating group is a meta-director. youtube.com It directs incoming electrophiles to the positions meta to itself, which are C3 and C5.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Electronic Effect | Directing Effect |

| -OCH₃ | 2 | Activating (+M > -I) | ortho, para |

| -F | 4 | Deactivating (-I > +M) | ortho, para |

| -CF₃ | 1 | Deactivating (-I) | meta |

The directing effects of the methoxy and fluoro groups reinforce each other in directing electrophiles to the C3 and C5 positions. The trifluoromethyl group also directs to these same positions. Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions.

Steric Hindrance Considerations in Aromatic Substitution

Steric hindrance can play a significant role in determining the final product distribution in aromatic substitution reactions. In this compound, the positions available for substitution are C3, C5, and C6.

Position C3: This position is ortho to the methoxy group and meta to the trifluoromethyl group and the fluorine atom. It is sterically accessible.

Position C5: This position is ortho to the fluorine atom and meta to the methoxy and trifluoromethyl groups. It is also sterically accessible.

Position C6: This position is ortho to the trifluoromethyl group and the methoxy group. It is the most sterically hindered position due to its location between two substituents.

Considering both electronic directing effects and steric hindrance, electrophilic attack is most likely to occur at the C3 and C5 positions. The powerful ortho-directing effect of the methoxy group would favor substitution at C3. The ortho-directing effect of the fluorine atom would favor substitution at C5. The relative yields at these two positions would depend on the specific electrophile and reaction conditions. Substitution at the C6 position is expected to be minimal due to significant steric hindrance.

The predicted regioselectivity for a typical electrophilic aromatic substitution reaction, such as nitration, is summarized below:

| Position of Attack | Directing Influences | Steric Hindrance | Predicted Outcome |

| C3 | ortho to -OCH₃, meta to -CF₃ and -F | Low | Major Product |

| C5 | ortho to -F, meta to -OCH₃ and -CF₃ | Low | Major Product |

| C6 | ortho to -OCH₃ and -CF₃ | High | Minor or No Product |

Reactivity of Specific Functional Groups within the this compound Scaffold

Beyond electrophilic substitution on the aromatic ring, the individual functional groups of this compound exhibit their own characteristic reactivities.

The methoxy group can undergo ether cleavage under harsh conditions, for example, with strong acids like HBr or HI, to yield the corresponding phenol.

The trifluoromethyl group is generally very stable and resistant to many chemical transformations. nih.gov However, under certain conditions, such as in the presence of strong superacids, it can undergo protolytic defluorination. nih.gov

The aromatic fluorine atom is typically unreactive towards nucleophilic aromatic substitution unless the ring is further activated by strongly electron-withdrawing groups in the ortho and para positions. In this molecule, the presence of the deactivating trifluoromethyl group and the activating methoxy group presents a complex scenario. Nucleophilic attack at the carbon bearing the fluorine is unlikely under standard conditions.

Trifluoromethyl Group Reactivity

The trifluoromethyl (CF₃) group is a powerful modulator of the aromatic system's reactivity due to its strong electron-withdrawing nature.

The trifluoromethyl group exerts a strong deactivating effect on the aromatic ring towards electrophilic aromatic substitution (EAS). vaia.commasterorganicchemistry.com This deactivation stems from the high electronegativity of the fluorine atoms, which pull electron density away from the ring through a powerful inductive effect (-I). vaia.comyoutube.com This reduction in electron density makes the aromatic ring less nucleophilic and therefore less reactive towards incoming electrophiles. masterorganicchemistry.comnumberanalytics.com

| Substituent Effect on EAS | |

| Group | Influence |

| Trifluoromethyl (-CF₃) | Strongly deactivating, Meta-directing vaia.comyoutube.comkhanacademy.org |

| Methoxy (-OCH₃) | Activating, Ortho, para-directing umich.edu |

| Fluoro (-F) | Deactivating, Ortho, para-directing |

The reductive elimination of a trifluoromethyl group from a transition metal center, particularly palladium(II), is a crucial step in many catalytic trifluoromethylation reactions. nih.gov However, this process is known to be challenging and often kinetically less favorable than other side reactions. rsc.orgresearchgate.net The high strength of the metal-CF₃ bond can make its cleavage difficult.

Theoretical and experimental studies on aryl-Pd(II)-CF₃ complexes reveal that the electronic properties of the ligands and the aryl group, as well as reaction conditions like concentration, significantly influence the efficiency of the Ar-CF₃ reductive elimination. nih.govrsc.org For instance, the reductive elimination from (Xantphos)Pd(II)(Ar)(CF₃) complexes shows a remarkable concentration effect, where lower concentrations favor the desired Ar-CF₃ product formation over Ar-Ar homocoupling. rsc.orgresearchgate.net While direct studies on 2-methoxy-4-fluorophenyl complexes are scarce, the principles derived from related systems suggest that forming a C-CF₃ bond from a palladium complex bearing the 2-methoxy-4-fluorophenyl ligand would be a carefully controlled process. In contrast to palladium, some gold(III) trifluoromethyl complexes have been shown to undergo unusually fast reductive elimination of trifluoromethylated products, highlighting the role of the metal center in this transformation. rsc.org

Methoxy Group Reactivity

The methoxy (-OCH₃) group, an electron-donating group, typically acts as an activator and an ortho, para-director in electrophilic aromatic substitution reactions due to resonance effects (+R). umich.edu However, in the electron-deficient ring of this compound, its reactivity can be different. Under basic conditions, the methoxy group can become a target for nucleophilic aromatic substitution (SNAr), acting as a leaving group. This is particularly true when the aromatic ring is substituted with strong electron-withdrawing groups, like the trifluoromethyl group, which stabilize the negatively charged Meisenheimer complex intermediate. acgpubs.org

Fluorine Atom Reactivity

The fluorine atom at the C4 position is also subject to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing trifluoromethyl group at the para-position (C1) significantly activates the C-F bond towards nucleophilic attack. The negative charge of the intermediate formed upon nucleophilic attack at C4 can be effectively delocalized and stabilized by the CF₃ group. Studies on fluorinated aromatic compounds show that fluorine can be displaced by various nucleophiles, especially when activated by electron-withdrawing groups. acgpubs.org Furthermore, the C-F bond can be activated by palladium catalysts in the context of cross-coupling reactions, although this is generally more challenging than the activation of C-Br or C-I bonds. mdpi.comrsc.org

Palladium-Mediated Organofluorine Chemistry

Cross-Coupling Reactions (e.g., Negishi, Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For a molecule like this compound, these reactions would typically involve converting it into an organometallic reagent or using it as an electrophilic partner. More commonly, a bromo or iodo derivative, for example, 1-bromo-2-methoxy-4-fluorobenzotrifluoride, would be used as the electrophile.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org A derivative of this compound, such as an aryl zinc reagent, could be coupled with various aryl or vinyl halides. Conversely, an aryl halide derivative of the title compound could be coupled with an organozinc reagent. ljmu.ac.ukresearchgate.net

Suzuki-Miyaura Coupling: This widely used reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate using a palladium catalyst and a base. libretexts.org A boronic acid derivative of this compound could be synthesized and coupled with a range of partners. nsf.govnih.gov The reaction is known for its mild conditions and tolerance of many functional groups. libretexts.orgrsc.org The presence of the ortho-methoxy group might influence the reaction kinetics through chelation effects with the palladium center. nih.gov

Stille Coupling: This reaction couples an organotin compound with an organic halide or triflate. While powerful, the toxicity of organotin reagents has led to a decline in its use compared to Suzuki and Negishi couplings.

The direct cross-coupling involving the C-F bond of this compound is more challenging but is an area of active research. mdpi.comrsc.org Such transformations often require specialized catalyst systems capable of activating the strong C-F bond. elsevierpure.comexlibrisgroup.com

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile |

| Negishi | Organozinc | Organic Halide/Triflate wikipedia.org |

| Suzuki-Miyaura | Organoboron | Organic Halide/Triflate libretexts.org |

| Stille | Organotin | Organic Halide/Triflate |

Oxidative Addition Complexes as Precatalysts

The formation of stable oxidative addition complexes is a key consideration in the development of effective precatalysts. For fluorinated aryl halides, the oxidative addition of the aryl-halide bond to a low-valent metal center, such as palladium(0), is often the rate-determining step. The high bond strength of the C-F bond makes its direct activation challenging. Therefore, cross-coupling reactions involving this compound would likely proceed through the activation of a C-H or other C-X (X = Br, I, OTf) bond if present, or require specialized catalytic systems capable of C-F bond activation.

Radical Pathways in Fluorinated Compound Reactions

Recent advances in photoredox catalysis have opened up new avenues for the functionalization of fluorinated compounds via radical pathways. These methods often operate under mild conditions and can provide access to products that are difficult to obtain through traditional two-electron pathways.

Applications in Advanced Organic Synthesis As a Building Block

Derivatization for Complex Molecular Architectures

The strategic placement of functional groups on the 2-Methoxy-4-fluorobenzotrifluoride ring allows for a variety of chemical modifications, leading to the formation of complex molecular frameworks. Standard aromatic derivatization reactions can be applied to introduce new functionalities. For instance, electrophilic substitution reactions such as nitration can be directed by the existing substituents. The powerful ortho, para-directing influence of the methoxy (B1213986) group, combined with the meta-directing effect of the trifluoromethyl group, allows for predictable regiochemical outcomes. A common derivatization is the introduction of a nitro group, which can then be reduced to an amine, providing a handle for further synthetic transformations such as amide bond formation or the construction of heterocyclic rings. A related process is used to prepare 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate for the kinase inhibitor Osimertinib, from a similar aniline (B41778) precursor. google.com This highlights the industrial relevance of manipulating such substituted aromatic rings.

Synthesis of Biaryl Compounds

Biaryl structures are prevalent in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for their synthesis, creating a carbon-carbon bond between two aromatic rings. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. libretexts.org

This compound can be envisioned as a precursor for either coupling partner. For it to be used in a Suzuki-type reaction, it would first need to be converted into either an organohalide (if not already suitably halogenated for coupling) or an organoboron derivative. The presence of the ortho-methoxy group can be advantageous in such cross-coupling reactions. It can act as a coordinating ligand for the palladium catalyst, influencing the geometry of the reaction intermediate and potentially enhancing reaction rates and selectivity. nih.gov

Table 1: Key Steps in Suzuki-Miyaura Cross-Coupling

| Step | Description |

|---|---|

| Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex. libretexts.org |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. libretexts.org |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst. libretexts.org |

Regioselective Arylation of Fluoroarenes

Regioselectivity is a critical challenge in the synthesis of substituted biaryls. In cross-coupling reactions involving polyhalogenated aromatics, the site of reaction is often determined by the relative reactivity of the carbon-halogen bonds. For instance, in the Suzuki coupling of 2,4-dichloropyrimidines, the reaction occurs preferentially at the C4 position due to the more favorable oxidative addition of palladium at that site. mdpi.com

For a molecule like this compound, if it were further halogenated (e.g., with bromine or iodine) to create a suitable substrate for cross-coupling, the regioselectivity of the subsequent arylation would be dictated by the electronic environment of the leaving group. The combined electronic effects of the -OCH3, -F, and -CF3 groups would influence the stability of the transition state during the oxidative addition step, thereby controlling which halide is replaced.

Preparation of 2-Fluorobiaryls

The synthesis of 2-fluorobiaryls is of significant interest as the fluorine atom can modulate the conformational and electronic properties of the molecule. While no direct methods using this compound are prominently documented, its structure suggests potential pathways. A plausible strategy would involve a Suzuki-Miyaura coupling where one of the coupling partners is a 2-fluoroaryl derivative. For example, if this compound were converted to its corresponding boronic acid, it could be coupled with a 2-fluoroaryl halide (e.g., 1-bromo-2-fluorobenzene) using a palladium catalyst to yield the desired 2-fluorobiaryl architecture. The success of such a reaction would depend on optimizing conditions to favor the cross-coupling over potential side reactions.

Preparation of Bifunctional Acyl-Acceptant Arenes

Friedel-Crafts acylation is a classic method for introducing ketone functionalities onto an aromatic ring. The utility of this compound as an acyl-acceptant arene depends on the directing effects of its substituents. The ring positions are influenced as follows:

-OCH3 group: Strongly activating, ortho-, para-directing.

-F group: Weakly deactivating, ortho-, para-directing.

-CF3 group: Strongly deactivating, meta-directing.

The powerful activating effect of the methoxy group would likely dominate, directing incoming acyl groups to the positions ortho and para to it (positions 1, 3, and 5). However, these positions are also influenced by the other groups, leading to a complex regiochemical outcome that would need to be determined empirically. Research on the acylation of 2-methoxynaphthalene (B124790) shows that such reactions can proceed with high conversion and selectivity under specific catalytic conditions. bas.bg A successful mono-acylation would render the ring significantly more deactivated, making a second acylation challenging but potentially feasible under harsh conditions, which would result in a bifunctional acyl-acceptant arene.

Synthesis of Polyketones and Polyethers

Aromatic polyketones and polyethers are classes of high-performance polymers known for their thermal stability and mechanical strength. Their synthesis often involves step-growth polymerization reactions. For example, aromatic polyketones can be synthesized via Friedel-Crafts polycondensation. chemicalbook.com

For this compound to serve as a monomer in such polymerizations, it would first require significant functionalization to introduce two reactive sites capable of forming the linkages of the polymer backbone. For instance, it could be derivatized to create a dicarboxylic acid chloride or a di-activated aryl halide. The synthesis of novel polymers from fluorinated monomers is an active area of research, as seen in the copolymerization of various fluoro- and methoxy-substituted phenylcyanoacrylates with styrene. chemrxiv.org While direct polymerization of this compound has not been reported, its conversion into a suitable difunctional monomer could pave the way for new types of fluorinated polyketones or polyethers.

Fluorous Chemistry Applications

Fluorous chemistry utilizes highly fluorinated compounds and solvents to facilitate the purification of reaction products, embodying principles of "Green Chemistry". tcichemicals.com The core concept relies on the unique solubility profile of fluorous compounds, which preferentially dissolve in fluorous solvents (like perfluoroalkanes) and can be easily separated from non-fluorous compounds in organic or aqueous phases. tcichemicals.comnih.gov

A common strategy is the use of a "fluorous tag"—a perfluoroalkyl chain—which is temporarily attached to a substrate. nih.gov After a reaction, the tagged product can be selectively extracted into a fluorous solvent, separating it from untagged reagents and byproducts. The tag can then be cleaved to yield the pure product.

With its trifluoromethyl (-CF3) group, this compound can be considered a "light fluorous" building block. researchgate.net While not heavily fluorinated enough to be a tag on its own, its incorporation into larger molecules increases their fluorine content and affinity for fluorous phases. This property is particularly useful in fluorous solid-phase extraction (F-SPE), where molecules with sufficient fluorine content are retained on a fluorous silica (B1680970) column while non-fluorous impurities are washed away. Therefore, this compound serves as a valuable synthon for creating molecules tailored for purification via fluorous techniques.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-fluoro-2-methoxy-5-nitroaniline |

| Osimertinib |

| 2,4-dichloropyrimidine |

| 1-bromo-2-fluorobenzene |

| 2-methoxynaphthalene |

| Styrene |

Information regarding "this compound" in the requested applications is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound this compound, specifically focusing on its applications as a building block in advanced organic synthesis for the synthesis of fluorophilic ethers and its role in fluorous extraction and product isolation. Despite a thorough search of scientific literature and chemical databases, no specific research findings, data, or detailed methodologies were found for this particular compound in the requested contexts.

The investigation included broad searches on fluorinated building blocks, the synthesis of fluorinated and trifluoromethyl ethers, and the principles of fluorous chemistry. While these searches provided general information on related topics, they did not yield any results directly pertaining to this compound for the specified applications.

Therefore, this report cannot provide the detailed, scientifically accurate content and data tables as requested in the article outline, due to the absence of publicly available research on this specific subject.

Applications in Medicinal Chemistry Research

Role as an Intermediate in Pharmaceutical Synthesis

As a versatile chemical precursor, 2-Methoxy-4-fluorobenzotrifluoride is instrumental in the synthesis of complex active pharmaceutical ingredients (APIs). arborpharmchem.comzhishangchemical.com Its structure provides a scaffold upon which intricate molecular architectures can be built, streamlining the production of innovative medicines. arborpharmchem.com

While specific details on the direct use of this compound in the synthesis of Mereletinib were not found in the provided search results, the broader context of fluorinated intermediates in kinase inhibitor development is well-established. Fluorine atoms can significantly improve the biological stability and efficacy of molecules, making compounds like 2-fluorobenzotrifluoride (B1329496) key intermediates in the synthesis of new anti-tumor drugs. xdbiochems.com

The synthesis of enantiomerically pure drugs is crucial, as different enantiomers can have distinct pharmacological activities and metabolic fates. researchgate.netresearchgate.net this compound, or its close analog 4-fluorobenzotrifluoride (B1346882), is a key reagent in the synthesis of fluoxetine (B1211875). google.com In one synthetic route, 3-(methylamino)-1-phenyl-1-propanol is deprotonated and reacted with a 4-chloro- or 4-fluorobenzotrifluoride to yield the fluoxetine free base. google.com The chirality of fluoxetine is critical, as the R- and S-enantiomers exhibit different metabolic rates. nih.gov The development of chiral separation techniques, such as cyclodextrin-modified capillary electrophoresis, allows for the analysis of individual enantiomers. nih.gov

Interactive Table: Key Reagents in Fluoxetine Synthesis

| Reagent | Role in Synthesis |

| 3-(methylamino)-1-phenyl-1-propanol | Chiral precursor providing the core structure. |

| 4-Fluorobenzotrifluoride | Provides the trifluoromethylphenoxy moiety. |

| Chiral Ligand | Used in asymmetric reduction to establish stereochemistry. |

| Heptakis(2,3,6-tri-O-methyl)-β-CD | Chiral selector for enantiomeric separation. nih.gov |

The search for novel and effective treatments for type 2 diabetes mellitus is an ongoing area of research. nih.govnih.gov While a direct link between this compound and specific anti-diabetic agents was not explicitly detailed in the search results, the principles of using fluorinated building blocks are highly relevant. The introduction of fluorine can modulate the properties of drug candidates, and the development of dual-target inhibitors, such as those targeting both sodium-dependent glucose cotransporter 2 (SGLT2) and glycogen (B147801) phosphorylase (GP), represents a promising therapeutic strategy. mdpi.com

Design and Synthesis of New Therapeutic Agents Utilizing Fluorine and Trifluoromethyl Moieties

The incorporation of fluorine and trifluoromethyl groups into drug molecules is a widely used strategy in medicinal chemistry to enhance various properties. researchgate.net These groups can influence a molecule's electronics, lipophilicity, and metabolic stability, ultimately leading to improved therapeutic efficacy. xdbiochems.com The trifluoromethyl group, in particular, is known for its ability to increase metabolic stability by blocking sites of oxidative metabolism.

Metabolic Stability and Bioavailability Enhancement in Drug Design

A significant challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being metabolized and eliminated. nih.gov Metabolic stability refers to a compound's resistance to biotransformation. nih.gov The introduction of fluorine and trifluoromethyl groups, as found in this compound, is a key strategy for enhancing metabolic stability. nih.gov By blocking metabolically labile sites, these groups can increase a drug's half-life and improve its oral bioavailability. nih.gov For instance, replacing a metabolically susceptible methyl group with a trifluoromethyl group can prevent benzylic hydroxylation, a common metabolic pathway. nih.gov

Interactive Table: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorine/Trifluoromethyl Group | Reference |

| Metabolic Stability | Increased by blocking sites of metabolism. | nih.gov |

| Bioavailability | Often enhanced due to improved metabolic stability. | nih.gov |

| Potency | Can be increased through favorable interactions with target proteins. | xdbiochems.com |

| Lipophilicity | Can be modulated to optimize absorption and distribution. |

Applications in Agrochemical Research

Intermediate in Agrochemical Synthesis

While specific, publicly documented examples of large-scale commercial agrochemicals synthesized directly from 2-Methoxy-4-fluorobenzotrifluoride are not extensively detailed in available literature, its structural motifs are present in various patented and researched agrochemical compounds. The synthesis of complex molecules often involves the use of specialized intermediates that provide key structural features. For instance, the synthesis of certain substituted phenyl derivatives used in pesticides and herbicides can start from precursors like 2-bromo-5-fluorobenzotrifluoride. google.comrsc.org The synthesis of such bromo-derivatives often involves multi-step processes that may include nitration, reduction, diazotization, and bromination of a substituted benzotrifluoride (B45747) starting material. rsc.org These bromo-intermediates can then undergo further reactions, such as nucleophilic substitution or cross-coupling reactions, to introduce other functional groups necessary for biological activity.

The general synthetic utility of fluorinated aromatic compounds is well-established. For example, 4-fluorobenzotrifluoride (B1346882) is a known precursor in the synthesis of various compounds through nucleophilic aromatic substitution. spectrabase.com The methoxy (B1213986) group in this compound can also influence its reactivity and provide an additional point for chemical modification.

Development of Novel Pesticides and Herbicides

The development of novel pesticides and herbicides is a continuous effort to address challenges such as pest resistance, environmental impact, and the need for improved crop selectivity. chemicalbook.com Research in this area often focuses on creating molecules with new modes of action or improved performance compared to existing products. chemicalbook.com The inclusion of fluorine-containing groups, such as the trifluoromethyl group in this compound, is a key strategy in this endeavor.

The trifluoromethyl group can enhance the biological activity of a molecule by increasing its metabolic stability and lipophilicity, which can improve its transport and interaction with the target site in the pest or weed. The development of novel pesticides has seen a shift towards compounds with high efficacy at low application rates and favorable safety profiles. chemicalbook.com

While direct research findings detailing the development of specific pesticides or herbicides from this compound are not prominent in the accessible scientific literature, the structural class of substituted benzotrifluorides is of significant interest. For instance, analogues containing the 2-methoxy-4-(trifluoromethyl)phenyl moiety have been investigated for herbicidal activity. spectrabase.com The continuous search for new active ingredients makes intermediates like this compound valuable starting points for discovery programs in the agrochemical industry.

Lack of Specific Research Data on this compound in Materials Science

Following a comprehensive review of scientific literature and databases, it has been determined that there is a notable absence of specific research and published data concerning the applications of the chemical compound This compound in the field of materials science. While the constituent parts of the molecule—a fluorinated benzotrifluoride scaffold—suggest potential utility in areas such as polymer synthesis and liquid crystal development, specific studies detailing its use are not available in the public domain.

The broader categories of fluorine-containing polymers and materials incorporating fluorinated scaffolds are well-documented. Fluoropolymers are recognized for their high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.com Similarly, the benzotrifluoride moiety is known to be a component in the design of some liquid crystalline materials, valued for its influence on properties like dielectric anisotropy.

However, the investigation into the specific compound This compound has not yielded detailed research findings related to:

The development of functional materials where this specific scaffold is incorporated.

Its use as a monomer or precursor in the synthesis of fluorine-containing polymers.

Its application or development as a component in liquid crystalline materials.

Chemical suppliers list This compound as a commercially available compound, but without accompanying application notes or references to research in materials science. Due to the strict requirement to focus solely on documented findings for this specific compound, it is not possible to generate a detailed article on its applications in the requested areas. The creation of such content would require speculation unsupported by scientific evidence.

Below is a table of compounds that would be relevant to this area of research, though their direct connection to This compound in published literature is not established.

Advanced Spectroscopic and Computational Analysis

Spectroscopic Characterization of Reaction Intermediates and Products

The synthesis of 2-Methoxy-4-fluorobenzotrifluoride involves multi-step reactions where the identification of intermediates and the confirmation of the final product structure are paramount. Spectroscopic methods are the cornerstone of this characterization process. While specific spectroscopic data for the reaction intermediates leading to this compound are not extensively available in the public domain, the general approach involves the use of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

During the synthesis, crude reaction mixtures can be analyzed using techniques like GC-MS to identify the products formed. rsc.org For instance, in the synthesis of related trifluoromethylated compounds, GC-MS is routinely used to determine the mass-to-charge ratio of the products, confirming their identity. rsc.org Furthermore, ¹⁹F NMR spectroscopy is a powerful tool for monitoring reactions involving fluorinated compounds, with the chemical shifts providing clear evidence for the formation of the desired product. rsc.org

The final product, this compound, can be unequivocally identified by a combination of spectroscopic methods. ¹H NMR spectroscopy would show characteristic signals for the aromatic protons and the methoxy (B1213986) group protons, with their chemical shifts and coupling patterns being influenced by the fluorine and trifluoromethyl substituents. Similarly, ¹³C NMR would provide distinct signals for each carbon atom in the molecule. epstem.netresearchgate.net FT-IR spectroscopy would reveal the characteristic vibrational frequencies for the C-F, C-O, and C-H bonds within the molecule. researchgate.net

Computational Studies on Reaction Mechanisms and Properties

Computational chemistry offers a powerful complement to experimental studies by providing detailed insights into reaction mechanisms and molecular properties that can be difficult or impossible to obtain through experiments alone.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules like this compound. epstem.netresearchgate.net Methods such as B3LYP and B3PW91 with appropriate basis sets (e.g., 6-311G(d,p)) are commonly employed to optimize the molecular geometry and calculate various properties. epstem.netnih.gov

These calculations can predict:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation of the molecule.

Spectroscopic Properties: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method and correlated with experimental data to confirm the structure. epstem.netresearchgate.net Similarly, theoretical IR and Raman spectra can be computed to aid in the assignment of experimental vibrational bands. researchgate.netresearchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's reactivity and electronic transitions. epstem.netresearchgate.net The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. epstem.netresearchgate.net

For instance, in the computational study of a related complex molecule containing a 2-methoxy-4-yl fragment, DFT calculations were successfully used to correlate theoretical and experimental NMR and IR data, demonstrating the reliability of these methods. epstem.netresearchgate.net

| Calculated Property | Methodology | Significance |

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Provides the most stable 3D structure of the molecule. |

| NMR Chemical Shifts | GIAO-DFT | Aids in the assignment of experimental NMR spectra. epstem.netresearchgate.net |

| Vibrational Frequencies | DFT | Helps in the interpretation of experimental IR and Raman spectra. researchgate.netresearchgate.net |

| HOMO-LUMO Energies | DFT | Indicates the electronic reactivity and kinetic stability of the molecule. epstem.netresearchgate.net |

| Molecular Electrostatic Potential | DFT | Visualizes charge distribution and reactive sites. epstem.netresearchgate.net |

While specific molecular modeling and simulation studies on this compound are not readily found, these techniques are highly valuable for understanding the behavior of molecules in various environments. Molecular dynamics (MD) simulations, for example, can be used to study the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. nih.gov

In the context of materials science, molecular modeling can be used to predict the packing of molecules in a crystal lattice, which influences the bulk properties of the material. For related benzaldehyde (B42025) derivatives, periodic DFT calculations have been used to simulate and understand their vibrational dynamics in the solid state. uc.pt Such simulations can provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for crystal engineering.

The workflow for such computational studies typically involves:

Generation of an initial 3D structure of the molecule.

Optimization of the geometry using quantum chemical methods.

Performing simulations (e.g., MD) to study the dynamic behavior or interactions of the molecule.

Analysis of the simulation trajectories to extract meaningful chemical and physical information.

These computational approaches, when combined with experimental data, provide a robust framework for the comprehensive characterization of this compound.

Isotopic Labeling and Mechanistic Probes

Deuterium (B1214612) and Tritium (B154650) Labeling for Metabolic Studies

The use of stable isotopes like deuterium (²H) or radioisotopes like tritium (³H) allows researchers to track the biotransformation of a molecule within a biological system. nih.gov These heavier isotopes of hydrogen are incorporated into the structure of 2-Methoxy-4-fluorobenzotrifluoride, creating a labeled version that is chemically identical but physically distinguishable.

Deuterium Labeling:

Deuterium is a stable, non-radioactive isotope of hydrogen. When used in metabolic studies, it can be detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The increased mass due to deuterium incorporation allows for the differentiation of the labeled compound and its metabolites from their unlabeled counterparts.

Metabolic Pathway Elucidation: By administering deuterium-labeled this compound to a biological system, researchers can track the metabolic fate of the compound. Analysis of metabolites containing the deuterium label can reveal the pathways of degradation, modification, and excretion.

Kinetic Isotope Effect: The replacement of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. This effect can provide insights into the rate-limiting steps of metabolic processes involving the cleavage of a carbon-hydrogen bond.

Tritium Labeling:

Tritium is a radioactive isotope of hydrogen that emits low-energy beta particles, which can be detected by liquid scintillation counting or autoradiography. Its radioactivity provides a highly sensitive method for tracing the presence of the labeled compound and its metabolites.

High Sensitivity Tracking: Due to the sensitivity of radiodetection, tritium labeling is particularly useful for studying the distribution and metabolism of compounds present at very low concentrations.

Metabolite Profiling: Similar to deuterium, tritium-labeled this compound can be used to identify and quantify its various metabolites in biological samples such as plasma, urine, and feces.

Use of Labeled Compounds in Reaction Mechanism Elucidation

Isotopically labeled compounds are indispensable for unraveling the intricate details of chemical reaction mechanisms. By strategically placing an isotopic label within the this compound molecule, chemists can follow the transformation of specific atoms or functional groups throughout a reaction.

The position of the isotopic label in the final products provides direct evidence for bond-forming and bond-breaking steps, the rearrangement of atoms, and the involvement of specific intermediates. For instance, labeling the methoxy (B1213986) group with ¹³C or deuterium could help determine if this group is retained, transferred, or eliminated during a particular chemical transformation.

By analyzing the distribution of the isotope in the products, it is possible to distinguish between different potential reaction pathways. This empirical data is crucial for validating or refuting proposed mechanistic hypotheses, leading to a more profound understanding of the chemical reactivity of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.